2-Mercapto-3-methylbenzonitrile

Description

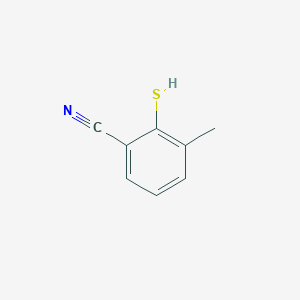

2-Mercapto-3-methylbenzonitrile (C₈H₇NS) is a benzonitrile derivative featuring a methyl group at the 3-position and a sulfhydryl (–SH) group at the 2-position.

Properties

IUPAC Name |

3-methyl-2-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHWIOWOVYWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305094 | |

| Record name | 2-Mercapto-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939970-68-0 | |

| Record name | 2-Mercapto-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939970-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of aluminium trichloride as a catalyst in benzene at room temperature for 48 hours . This method has been reported to yield the desired product with a yield of approximately 74% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-3-methylbenzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-mercapto-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Benzonitrile Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | CAS RN | Purity (%) | Price (JPY) |

|---|---|---|---|---|---|

| 2-Chloro-5-methylbenzonitrile | C₈H₆ClN | Cl (2), CH₃ (5) | 4387-32-0 | >97.0 | 40,000/5g |

| 3-(Chloromethyl)benzonitrile | C₈H₆ClN | CH₂Cl (3) | 64407-07-4 | >95.0 | N/A |

| 2-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | CH₃ (2), NO₂ (3) | Not provided | N/A | N/A |

Key Observations:

Substituent Reactivity :

- Chloro vs. Mercapto : Chloro-substituted derivatives (e.g., 2-Chloro-5-methylbenzonitrile) are less polar than mercapto analogs, impacting solubility and interaction with biological targets. Chlorine’s electronegativity enhances stability but reduces nucleophilicity compared to –SH groups .

- Nitro Groups : 2-Methyl-3-nitrobenzonitrile () contains a nitro group, which strongly withdraws electrons, reducing aromatic ring reactivity. This contrasts with the electron-donating methyl group in this compound .

Steric and Crystallographic Properties :

- The crystal structure of 2-Methyl-3-nitrobenzonitrile () reveals planar geometry, with nitro and methyl groups influencing packing efficiency. Mercapto groups may introduce hydrogen bonding, altering crystallinity compared to chloro or nitro derivatives .

Commercial Availability :

- Chlorinated derivatives like 2-Chloro-5-methylbenzonitrile are commercially available at high purity (>97%), reflecting their utility in synthetic workflows. Mercapto derivatives are less commonly cataloged, suggesting niche applications or synthesis challenges .

Research Findings and Implications

- Synthetic Utility : Chloro- and nitro-substituted benzonitriles are often intermediates in drug synthesis (e.g., antihypertensives or herbicides). The mercapto variant’s –SH group could enable conjugation reactions or metal coordination, expanding its use in catalysis or biomolecule modification .

- Biological Activity: While nitro groups () are associated with antimicrobial properties, mercapto groups may enhance antioxidant or enzyme-inhibiting activity.

Biological Activity

2-Mercapto-3-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a thiol (-SH) group and a nitrile (-CN) group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20-25 |

| Escherichia coli | 15-20 |

| Bacillus subtilis | Moderate activity |

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation . The observed effects included:

- G2/M Phase Arrest : Increased expression of cyclin B1.

- Caspase Activation : Leading to poly(ADP-ribose) polymerase (PARP) cleavage.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it acts as a selective inhibitor of monoamine oxidase (MAO), which is critical in regulating neurotransmitter levels in the brain. This inhibition could have implications for treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that modifications to the benzothiazole core significantly influenced activity, with certain derivatives showing enhanced efficacy against resistant strains of bacteria .

Study 2: Antitumor Effects

In another investigation, researchers synthesized novel heterocycles derived from this compound and assessed their antitumor properties. The findings suggested that specific substitutions on the benzothiazole ring could improve cytotoxicity against cancer cell lines, making them potential candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Mercapto-3-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves the thiolation of 3-methylbenzonitrile precursors. For example, nucleophilic substitution of a halogen (e.g., bromine) at the 2-position with a mercapto group (e.g., using NaSH or thiourea) under reflux in polar aprotic solvents like DMF or DMSO. Reaction optimization should focus on temperature control (80–120°C), stoichiometry (1:1.2 nitrile:thiolating agent), and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised to isolate the product.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR shifts with computational predictions (e.g., ACD/Labs Percepta) to validate the aromatic and thiol protons. For example, the thiol proton may appear as a broad singlet at ~1.5–2.5 ppm in DMSO-d₆ .

- IR : Confirm the nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and thiol (S-H) stretch at ~2550–2600 cm⁻¹.

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z ~164.03).

Advanced Research Questions

Q. How does the electronic nature of the thiol group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The thiol group acts as a directing and stabilizing moiety. For instance, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiol may coordinate to the metal center, altering regioselectivity. Researchers should test ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields. Monitor side reactions like disulfide formation (via TLC or GC-MS) under oxidative conditions .

Q. What strategies mitigate instability or decomposition of this compound during long-term storage?

- Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation of the thiol group. Add stabilizers like BHT (0.1% w/w) or EDTA to chelate trace metals. Periodically validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect disulfide byproducts .

Q. How can computational modeling predict the ligand-binding potential of this compound in enzyme inhibition studies?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the thiol group as a nucleophilic "warhead" targeting catalytic cysteine residues. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and crystallography. Compare results with analogs (e.g., 4-mercaptobenzonitrile) to assess steric effects of the 3-methyl group .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR shifts for this compound derivatives?

- Methodological Answer : Variations may arise from solvent effects (e.g., DMSO vs. CDCl₃) or trace moisture. Reproduce spectra under standardized conditions and cross-reference with DFT calculations (e.g., Gaussian 16 B3LYP/6-31G*). Collaborate with multiple labs to validate data, especially if suppliers lack analytical certifications .

Q. Why do synthetic yields vary significantly across studies using similar protocols?

- Methodological Answer : Contaminants in starting materials (e.g., residual halides in 3-methylbenzonitrile) or moisture in solvents may quench reactive intermediates. Implement rigorous drying (molecular sieves for solvents, flame-dried glassware) and quantify impurities via GC-MS. Document batch-specific variations from suppliers .

Research Design Considerations

Q. What controls are essential when evaluating the biological activity of this compound in cell-based assays?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.